PROTAC ERalpha Degrader-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

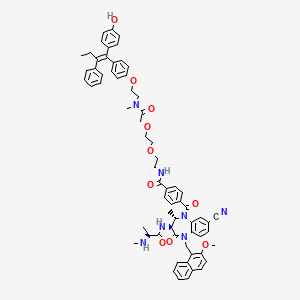

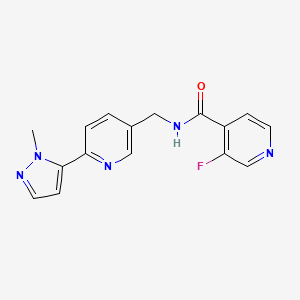

PROTAC ERalpha Degrader-1 is a compound designed to target and degrade the estrogen receptor alpha (ERα) protein. This compound is part of the broader class of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that harness the cell’s ubiquitin-proteasome system to selectively degrade target proteins. The estrogen receptor alpha plays a crucial role in hormonally driven breast cancer, making it a significant target for therapeutic intervention .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC ERalpha Degrader-1 involves a modular approach, utilizing three main components: an E3 ligase ligand, a linker, and an estrogen receptor alpha ligand. The process begins with the identification of suitable ligands for both the estrogen receptor alpha and the E3 ligase. These ligands are then connected via a linker, typically using established chemical reactions such as amide coupling, click chemistry, nucleophilic substitution, or reductive amination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes scaling up the synthesis of individual components and their subsequent coupling. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

PROTAC ERalpha Degrader-1 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pH levels, and solvent systems .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives .

Aplicaciones Científicas De Investigación

PROTAC ERalpha Degrader-1 has a wide range of scientific research applications:

Chemistry: It serves as a chemical probe to study the degradation pathways of estrogen receptor alpha and other target proteins.

Biology: It is used to investigate the role of estrogen receptor alpha in cellular processes and disease mechanisms.

Medicine: It holds potential as a therapeutic agent for treating estrogen receptor alpha-positive breast cancer by selectively degrading the target protein.

Industry: It is utilized in drug discovery and development, particularly in the design of targeted protein degradation therapies

Mecanismo De Acción

PROTAC ERalpha Degrader-1 exerts its effects by simultaneously binding to the estrogen receptor alpha and an E3 ubiquitin ligase. This binding facilitates the formation of a ternary complex, leading to the ubiquitination of the estrogen receptor alpha. The ubiquitinated protein is then recognized and degraded by the proteasome, effectively reducing the levels of estrogen receptor alpha in the cell. This mechanism allows for the selective and efficient degradation of the target protein .

Comparación Con Compuestos Similares

Similar Compounds

Selective Estrogen Receptor Degraders (SERDs): These compounds also target estrogen receptor alpha but function by inhibiting its activity rather than degrading it.

Other PROTACs: Various PROTACs target different proteins for degradation, such as androgen receptor degraders and bromodomain-containing protein 4 degraders.

Uniqueness

PROTAC ERalpha Degrader-1 is unique in its ability to selectively degrade estrogen receptor alpha, offering a distinct advantage over traditional inhibitors that merely block the receptor’s activity. This degradation approach can potentially overcome resistance mechanisms that limit the efficacy of conventional therapies .

Propiedades

IUPAC Name |

4-[(3S,4S)-7-cyano-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-3-[[(2S)-2-(methylamino)propanoyl]amino]-2-oxo-3,4-dihydro-1,5-benzodiazepine-5-carbonyl]-N-[2-[2-[2-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H69N7O10/c1-7-54(46-13-9-8-10-14-46)61(48-22-27-52(74)28-23-48)49-24-29-53(30-25-49)83-36-34-71(5)60(75)42-82-38-37-81-35-33-69-64(77)50-18-20-51(21-19-50)65(78)73-44(3)62(70-63(76)43(2)68-4)66(79)72(57-31-17-45(40-67)39-58(57)73)41-56-55-16-12-11-15-47(55)26-32-59(56)80-6/h8-32,39,43-44,62,68,74H,7,33-38,41-42H2,1-6H3,(H,69,77)(H,70,76)/b61-54-/t43-,44-,62-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBOCOFSYPHJLP-XJQCFLMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCNC(=O)C3=CC=C(C=C3)C(=O)N4C(C(C(=O)N(C5=C4C=C(C=C5)C#N)CC6=C(C=CC7=CC=CC=C76)OC)NC(=O)C(C)NC)C)C8=CC=CC=C8 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCNC(=O)C3=CC=C(C=C3)C(=O)N4[C@H]([C@@H](C(=O)N(C5=C4C=C(C=C5)C#N)CC6=C(C=CC7=CC=CC=C76)OC)NC(=O)[C@H](C)NC)C)/C8=CC=CC=C8 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H69N7O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1120.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-fluorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2812392.png)

![2-[(4-cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B2812398.png)

![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2812400.png)

![N-[(4-fluorophenyl)methyl]-6-methoxy-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2812402.png)

![N-Ethyl-N-[2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2812404.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2812407.png)

![7-Methylbenzo[d][1,2,3]thiadiazole](/img/structure/B2812408.png)

![2-{[(3-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2812409.png)

![4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2812410.png)

![3-(3,5-Dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2812415.png)